molecular formula C6H8F2O2 B15296527 rac-(1R,2R)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid

rac-(1R,2R)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid

Cat. No.: B15296527
M. Wt: 150.12 g/mol
InChI Key: BAMOBKOZAOHLKA-CVYQJGLWSA-N
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Description

rac-(1R,2R)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid is a cyclopropane derivative with two fluorine atoms attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under specific conditions. One common method is the reaction of difluoromethylated precursors with cyclopropane carboxylic acid derivatives. The reaction conditions often include the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

rac-(1R,2R)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-(trifluoromethyl)-1-methylcyclopropane-1-carboxylic acid
  • rac-(1R,2R)-2-(chloromethyl)-1-methylcyclopropane-1-carboxylic acid

Uniqueness

rac-(1R,2R)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds .

Properties

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

(1S,2S)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H8F2O2/c1-6(5(9)10)2-3(6)4(7)8/h3-4H,2H2,1H3,(H,9,10)/t3-,6+/m1/s1

InChI Key

BAMOBKOZAOHLKA-CVYQJGLWSA-N

Isomeric SMILES

C[C@@]1(C[C@@H]1C(F)F)C(=O)O

Canonical SMILES

CC1(CC1C(F)F)C(=O)O

Origin of Product

United States

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